molecular formula C7H9FN2O2 B12813775 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12813775
M. Wt: 172.16 g/mol
InChI Key: MRJQHJOUTIOGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. The carboxylic acid functionality is then introduced through oxidation reactions .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

2-ethyl-4-fluoro-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9FN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)

InChI Key

MRJQHJOUTIOGPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.